tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate
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Overview
Description
“tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Reactions
Metal-Free Alkoxycarbonylation : Xie et al. (2019) describe a method for the preparation of quinoxaline-3-carbonyl compounds, including tert-butyl carbazate as a coupling reagent, indicating its utility in the synthesis of bioactive natural products and synthetic drugs under metal- and base-free conditions (Xie et al., 2019).
Constrained Surrogates in Peptide Synthesis : Fernandez et al. (2002) report the synthesis of tert-butoxycarbonyl-based spirolactams, demonstrating their use as constrained surrogates in peptide synthesis, especially as mimetics of Pro-Leu and Gly-Leu dipeptides (Fernandez et al., 2002).
Organic Chemistry and Reagent Development
Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method using N-tert-butoxycarbonylaminophthalimide for converting alcohols to substituted hydrazines, demonstrating the versatility of tert-butylcarbazates in organic synthesis (Brosse et al., 2000).
Hydrohydrazination Reaction : Bunker et al. (2011) described a scalable synthesis method involving di-tert-butyl azodicarboxylate, indicating its role in producing important organic compounds (Bunker et al., 2011).
Medicinal Chemistry Applications
Synthesis of Biologically Active Compounds : Bhat et al. (2019) synthesized tert-butyl hydrazinecarboxylate derivatives and analyzed them as potential Mcl-1 antagonists, highlighting its relevance in medicinal chemistry (Bhat et al., 2019).
Insecticidal Evaluation : Mao et al. (2004) synthesized N-oxalyl derivatives of tert-butyl hydrazines, assessing their larvicidal activities, indicating its use in developing environmentally friendly pest regulators (Mao et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCQZWEGZHOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCC2(CC1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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